molecular formula C20H26O4 B1236607 (7Z)-lobohedleolide

(7Z)-lobohedleolide

Cat. No. B1236607
M. Wt: 330.4 g/mol
InChI Key: SORYERHBQFTRIK-JMQTVVQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z)-lobohedleolide is a cembrane diterpenoid isolated from Lobophytum hedleyi and Lobophytum. It exhibits anti-HIV-1 activity. It has a role as an anti-HIV-1 agent and a coral metabolite. It is a cembrane diterpenoid, a monocarboxylic acid and a gamma-lactone.

Scientific Research Applications

Antiviral and Anticancer Properties

(7Z)-lobohedleolide, along with its counterpart lobohedleolide, has been identified as a compound with potential antiviral and anticancer properties. Studies have shown that these compounds, derived from the soft coral Lobophytum species, exhibit moderate HIV-inhibitory activity and are effective in inhibiting the growth of in vitro Hella cells, a type of cancer cell (Rashid, Gustafson, & Boyd, 2000); (Uchio, Toyota, Nozaki, Nakayama, Nishizono, & Hase, 1981).

Antiviral Activity Against Hepatitis C Virus

Recent research has also highlighted the effectiveness of lobohedleolide, a compound closely related to (7Z)-lobohedleolide, in suppressing Hepatitis C virus replication. This is achieved through the down-regulation of cyclooxygenase-2 expression, indicating potential for these compounds in antiviral therapy (Lin, Tseng, Liaw, Huang, Wei, Sheu, & Lee, 2018).

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory treatments. (7Z)-lobohedleolide has shown promising results in reducing inflammation, as indicated by its efficacy in carrageenin-induced rat hind paw edema and cotton pellet granuloma models (Radhika, Rao, Archana, & Nalamolu, 2005).

Potential in Drug Development

The unique chemical structure and bioactive properties of (7Z)-lobohedleolide make it a candidate for further exploration in drug development. Its isolation and structural identification from various marine organisms underline the diversity of sources and the complexity of its extraction and purification processes (Yulin, 2012).

properties

Product Name

(7Z)-lobohedleolide

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

(3aS,6E,10Z,14E,15aS)-6,14-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-10-carboxylic acid

InChI

InChI=1S/C20H26O4/c1-13-6-4-8-16(19(21)22)9-5-7-14(2)12-18-17(11-10-13)15(3)20(23)24-18/h6,9,12,17-18H,3-5,7-8,10-11H2,1-2H3,(H,21,22)/b13-6+,14-12+,16-9-/t17-,18-/m0/s1

InChI Key

SORYERHBQFTRIK-JMQTVVQQSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/CC/C(=C/[C@H]2[C@@H](CC1)C(=C)C(=O)O2)/C)/C(=O)O

Canonical SMILES

CC1=CCCC(=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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